1,3-Dipropyl-8-p-sulfophenylxanthine

Vue d'ensemble

Description

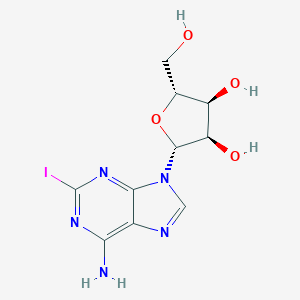

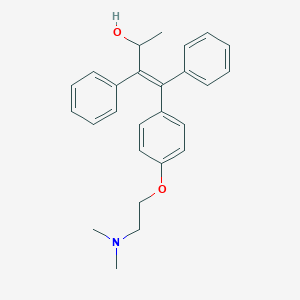

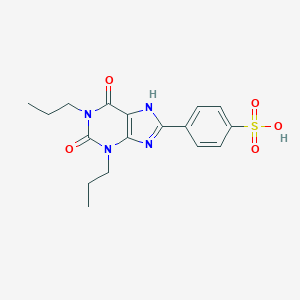

1,3-Dipropyl-8-p-sulfophenylxanthine, also known as DPSPX or 1,3-DSPX, belongs to the class of organic compounds known as xanthines . These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . It is a water-soluble adenosine receptor antagonist with slight selectivity for A1 receptors .

Molecular Structure Analysis

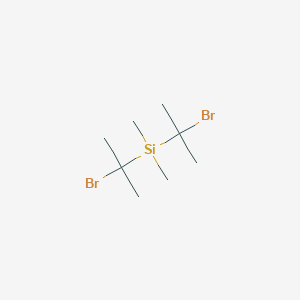

The molecular formula of 1,3-Dipropyl-8-p-sulfophenylxanthine is C17H20N4O5S . Its molecular weight is 392.43 .

Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Dipropyl-8-p-sulfophenylxanthine are not detailed in the available literature, it is known that DPSPX is a xanthine derivative .

Applications De Recherche Scientifique

Xanthine Oxidase Inhibition

DPSPX has been found to inhibit Xanthine Oxidase (XO), an enzyme involved in purine metabolism . This inhibition can lead to oxidative stress, contributing to the pathogenesis of cardiovascular diseases . The study found that DPSPX inhibited XO activity in a concentration-dependent manner and reduced rat serum and urinary uric acid levels .

Antagonist of Adenosine Receptors

DPSPX is a water-soluble, non-selective antagonist of adenosine receptors . It has been used in research to study the effects of blocking adenosine receptors .

Induction of Hypertension

DPSPX has been found to induce hypertension and cardiovascular injury in rats . This is believed to be due to its antagonistic effect on adenosine receptors, which can enhance the activity of the renin-angiotensin system .

Cardiovascular Research

Due to its ability to induce hypertension, DPSPX has been used in cardiovascular research . It has been used to study the development and maintenance of hypertension, as well as the hypertrophic and hyperplastic alterations in the cardiovascular system .

Neurology Research

DPSPX is available from Neurology Research Chemicals and Analytical Standards . This suggests that it may have applications in neurology research, although specific applications are not detailed in the available resources.

Potential Applications in Studying Sleep and Stroke

DPSPX is listed under the categories of “Sleep” and “Stroke” on a product page . This suggests that it may have potential applications in studying these conditions, although specific details are not provided in the available resources.

Mécanisme D'action

Target of Action

The primary target of 1,3-Dipropyl-8-p-sulfophenylxanthine is the adenosine receptors . Adenosine receptors play a crucial role in cardiovascular physiology, and their antagonism can enhance the activity of the renin-angiotensin system . This compound also interacts with Xanthine Oxidase (XO), an enzyme involved in purine metabolism .

Mode of Action

1,3-Dipropyl-8-p-sulfophenylxanthine acts as an antagonist to adenosine receptors . It inhibits XO activity in a concentration-dependent manner, leading to a decrease in the generation of uric acid . This interaction contributes to the compound’s ability to induce hypertension and cardiovascular injury in rats .

Biochemical Pathways

The compound affects the cAMP-adenosine pathway, which involves the conversion of cAMP to AMP and hence to adenosine by the enzymes phosphodiesterase (PDE) and 5’-nucleotidase . The extracellular cAMP-adenosine pathway exists in cardiac fibroblasts and attenuates cell growth .

Pharmacokinetics

It is known that the compound is water-soluble , which could influence its absorption and distribution in the body.

Result of Action

The inhibition of XO activity by 1,3-Dipropyl-8-p-sulfophenylxanthine leads to a decrease in uric acid levels, which may contribute to oxidative stress . This oxidative stress can then contribute to endothelial dysfunction and vascular morphological changes in rats . Additionally, the compound’s interaction with the cAMP-adenosine pathway can limit cardiac fibroblast growth .

Action Environment

The environment can influence the action of 1,3-Dipropyl-8-p-sulfophenylxanthine. For instance, the compound’s water solubility could affect its distribution in the body and its interaction with biological targets . .

Propriétés

IUPAC Name |

4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-3-9-20-15-13(16(22)21(10-4-2)17(20)23)18-14(19-15)11-5-7-12(8-6-11)27(24,25)26/h5-8H,3-4,9-10H2,1-2H3,(H,18,19)(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWALGNIFYOBRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237528 | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>58.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56462844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,3-Dipropyl-8-p-sulfophenylxanthine | |

CAS RN |

89073-57-4 | |

| Record name | 4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89073-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089073574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dipropyl-8-(4-sulfophenyl)xanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX) acts primarily as an antagonist of adenosine receptors, specifically the A2 subtype, although it can also block A1 receptors at higher concentrations. [, , , , , , , , , ] By blocking adenosine receptors, DPSPX prevents adenosine from binding and exerting its various physiological effects, such as vasodilation, inhibition of neurotransmission, and modulation of cell growth. [, , , , , , , , , ] The specific downstream effects depend on the cell type, tissue, and concentration of DPSPX used.

ANone: Sure. In the kidney, DPSPX has been shown to:

- Increase urine flow and sodium excretion: By antagonizing adenosine's effect on tubular sodium reabsorption. []

- Augment renin release: By blocking adenosine's inhibitory effect on juxtaglomerular cells. []

- Attenuate renal sympathetic neurotransmission: By preventing adenosine from enhancing the effects of norepinephrine. []

ANone: Unfortunately, the provided research papers focus on the biological activity and applications of DPSPX and don't provide detailed structural characterization data like molecular formula, weight, or spectroscopic information.

ANone: You might be able to find more detailed structural information in chemical databases like PubChem, ChemSpider, or commercial chemical supplier catalogs.

ANone: Again, the provided research papers primarily focus on the biological activity of DPSPX, and details regarding its material compatibility and stability under various conditions are not discussed.

A: While not explicitly stated, DPSPX is often used in physiological solutions for in vitro and in vivo experiments, suggesting it's at least stable in those environments for the duration of the study. [, , , , , , , , , ]

A: DPSPX is primarily recognized for its antagonistic properties towards adenosine receptors. [, , , , , , , , , ] There's no mention of catalytic properties or applications related to reaction mechanisms or selectivity in the provided research papers.

ANone: While the provided research papers focus primarily on in vitro and in vivo studies, they don't delve into computational chemistry or modeling of DPSPX, such as simulations, calculations, or QSAR models.

A: While not explicitly discussed, the use of various adenosine receptor agonists and antagonists with differing selectivity profiles in the research helps elucidate the SAR of DPSPX and related compounds. [, , , , , , , , , ] The studies highlight the importance of the 1,3-dipropyl and 8-p-sulfophenyl substituents in conferring A2 receptor selectivity.

ANone: More detailed information might be found in:

A: The provided research papers showcase a period of active investigation into the role of adenosine in various physiological processes, with DPSPX emerging as a valuable tool for probing adenosine receptor function. [, , , , , , , , , ] While a comprehensive historical account is beyond the scope of these papers, they highlight key milestones in understanding adenosine's role in renal function, cardiovascular regulation, and cellular growth. [, , , , , , , , , ]

ANone: Of course. The research highlights several important findings regarding adenosine and DPSPX:

- Adenosine's role in renin release: Research using DPSPX contributed significantly to understanding how adenosine, via its receptors, regulates renin release from juxtaglomerular cells. []

- Adenosine's modulation of neurotransmission: DPSPX was instrumental in uncovering adenosine's role in modulating noradrenergic neurotransmission in various tissues, including the kidney. []

- Adenosine's antimitogenic effects: Studies employing DPSPX helped establish the concept of adenosine as an antimitogenic factor, particularly in vascular smooth muscle cells, by blocking its growth-inhibitory effects. [, ]

A: The research reviewed showcases significant cross-disciplinary efforts involving pharmacology, physiology, and cell biology to understand adenosine signaling and its therapeutic potential. [, , , , , , , , , ] The use of DPSPX as a pharmacological tool has fostered collaborations between researchers exploring various organ systems and disease models, leading to a more comprehensive understanding of adenosine's diverse biological roles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)